molecular formula C15H22O3 B2824215 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol CAS No. 408336-32-3

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol

Cat. No.: B2824215
CAS No.: 408336-32-3
M. Wt: 250.338
InChI Key: QMVFYJXQJUCESP-UHFFFAOYSA-N
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Description

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol is an organic compound with the molecular formula C15H22O3. It is a derivative of phenylbutanol, where the phenyl group is substituted with a tetrahydropyranyl ether group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol typically involves the reaction of 4-hydroxyphenylbutanol with tetrahydropyranyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of a tetrahydropyranyl ether linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction will produce the corresponding alcohol .

Scientific Research Applications

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol involves its interaction with specific molecular targets. The tetrahydropyranyl ether group can enhance the compound’s stability and solubility, facilitating its interaction with enzymes and receptors. This can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol is unique due to its specific structure, which combines the properties of phenylbutanol and tetrahydropyranyl ether. This combination enhances its stability, solubility, and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4-[4-(oxan-2-yloxy)phenyl]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c16-11-3-1-5-13-7-9-14(10-8-13)18-15-6-2-4-12-17-15/h7-10,15-16H,1-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVFYJXQJUCESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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